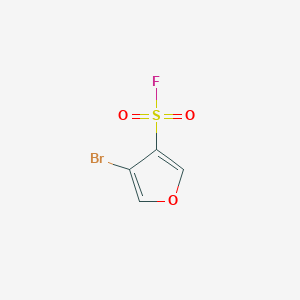

3-(2-amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

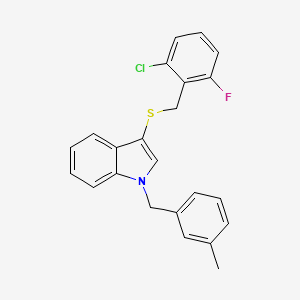

The compound “3-(2-amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one” is likely to be a heterocyclic compound due to the presence of the 2-amino-1,3-thiazol-4-yl and 2H-chromen-2-one units . Thiazoles are aromatic compounds that contain a five-membered C3NS ring . The 2H-chromen-2-one unit is a coumarin derivative, which is a fragrant organic compound with a bicyclic structure .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring attached to a coumarin backbone . The exact structure would depend on the positions of the various substituents and the specific stereochemistry of the compound .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electrophilic and nucleophilic centers present in its structure . The bromine atom on the coumarin ring, for instance, might make it susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

Antioxidant Activity

Thiazole derivatives have been recognized for their potential as antioxidants. Antioxidants are crucial in protecting cells from the damage caused by free radicals. The structure of thiazoles allows them to act as free radical scavengers, thereby preventing oxidative stress that can lead to chronic diseases .

Antimicrobial and Antifungal Applications

The antimicrobial properties of thiazoles make them valuable in the development of new drugs to combat bacterial infections. They have been used to create compounds like sulfathiazole, which is effective against various bacterial strains. Similarly, thiazole-based compounds like abafungin exhibit antifungal activity, providing a basis for developing treatments for fungal infections .

Anticancer and Cytotoxic Effects

Thiazoles have shown promise in cancer research due to their cytotoxic effects on tumor cells. Derivatives of thiazoles have been synthesized and tested for their ability to inhibit the growth of cancer cells, making them potential candidates for anticancer drugs .

Anti-Inflammatory and Analgesic Properties

The anti-inflammatory and analgesic activities of thiazole compounds are well-documented. They can be designed to reduce inflammation and pain, which is beneficial in treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Thiazoles have been studied for their neuroprotective properties. They play a role in the synthesis of neurotransmitters and have been associated with the normal functioning of the nervous system. This makes them potential agents for treating neurodegenerative diseases .

Antiviral and Anti-HIV Activity

Thiazole derivatives have been explored for their antiviral activities, including against HIV. Compounds like ritonavir, which contain thiazole rings, are part of the treatment regimen for HIV/AIDS, highlighting the significance of thiazoles in antiviral therapy .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2-amino-1,3-thiazol-4-yl)-6-bromochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2O2S/c13-7-1-2-10-6(3-7)4-8(11(16)17-10)9-5-18-12(14)15-9/h1-5H,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMHOWJAGZRYJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C3=CSC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2981471.png)

![1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2981472.png)

![Ethyl 2-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2981478.png)

![Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2981479.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2981481.png)

![N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2981486.png)

![4-{4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2981490.png)